

Physicochemical properties of 5-Fluoro-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Fluoro-2-methoxybenzenesulfonyl chloride
Cat. No.:	B1304142

[Get Quote](#)

An In-depth Technical Guide to **5-Fluoro-2-methoxybenzenesulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a crucial building block in medicinal chemistry and pharmaceutical research.^[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group, allows for the nuanced modulation of physicochemical properties in target molecules. The sulfonyl chloride moiety is a highly reactive functional group, primarily utilized for the synthesis of sulfonamides, which are a cornerstone pharmacophore in a vast array of therapeutic agents.^[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important chemical intermediate.

Physicochemical Properties

The structural and physical characteristics of **5-Fluoro-2-methoxybenzenesulfonyl chloride** are fundamental to its handling, reactivity, and application in synthesis.

Property	Value	Source(s)
CAS Number	67475-56-3	[1][3][4]
Molecular Formula	C ₇ H ₆ ClFO ₃ S	[3][4]
Molecular Weight	224.64 g/mol	[3][4]
Appearance	Clear colorless to pale yellow liquid/solid	[5]
Boiling Point	309.8 ± 27.0 °C (Predicted)	
Density	1.455 ± 0.06 g/cm ³ (Predicted)	
Refractive Index	1.5330-1.5380 @ 20°C (for 5-Fluoro-2-methyl isomer)	[5]
Storage Temperature	-20°C recommended	[4]

Spectral Data Characterization

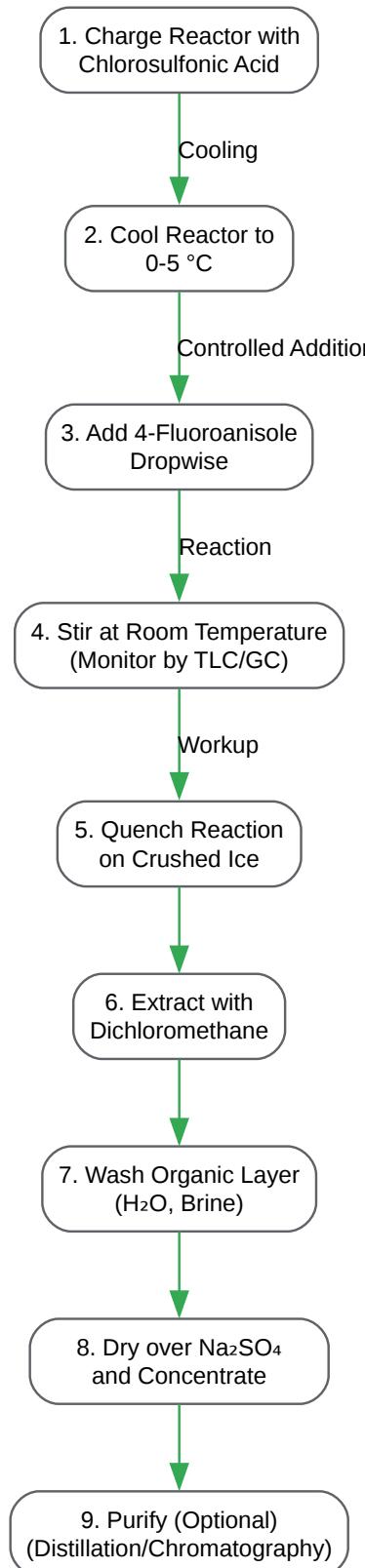
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by the fluorine, methoxy, and sulfonyl chloride groups. The methoxy group will appear as a singlet, typically around 3.9-4.1 ppm. The aromatic protons will appear as complex multiplets, with their chemical shifts and coupling constants determined by their position relative to the substituents. The fluorine atom will cause additional splitting (H-F coupling). For the related 4-Fluorobenzenesulfonyl chloride, aromatic protons appear at ~8.08 ppm and ~7.30 ppm.[6]
- ¹³C NMR: The carbon NMR will display seven distinct signals. The methoxy carbon will be found upfield (~55-60 ppm). The six aromatic carbons will have chemical shifts determined by the electronic effects of the substituents, with the carbon attached to fluorine showing a large C-F coupling constant.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl chloride group. These typically appear as two distinct

stretches due to symmetric and asymmetric vibrations of the S=O bonds, located in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.^[7] Additional bands corresponding to C-O, C-F, and aromatic C-H and C=C vibrations will also be present.

- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak (M⁺) at m/z 224. An isotopic peak at M+2 (m/z 226) with approximately one-third the intensity of the M⁺ peak will be characteristic, owing to the presence of the ³⁷Cl isotope.^[7] Common fragmentation patterns would involve the loss of Cl, SO₂, and the methoxy group.

Reactivity and Stability


- **Chemical Stability:** The compound is sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.^[5] It is generally stable when stored at the recommended temperature of -20°C in a tightly sealed container.^[4]
- **Reactivity:** The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. It reacts readily with a wide range of nucleophiles.
 - **Amines:** Reacts with primary and secondary amines to form stable sulfonamides. This is its most common application in drug discovery.^{[2][8]} The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.^[9]
 - **Alcohols and Phenols:** Reacts with alcohols and phenols to form sulfonate esters.
 - **Water:** Hydrolyzes in the presence of water to form 5-fluoro-2-methoxybenzenesulfonic acid.
- **Incompatibilities:** It is incompatible with strong bases, alcohols, and amines (except under controlled reaction conditions).^[9]

Experimental Protocols

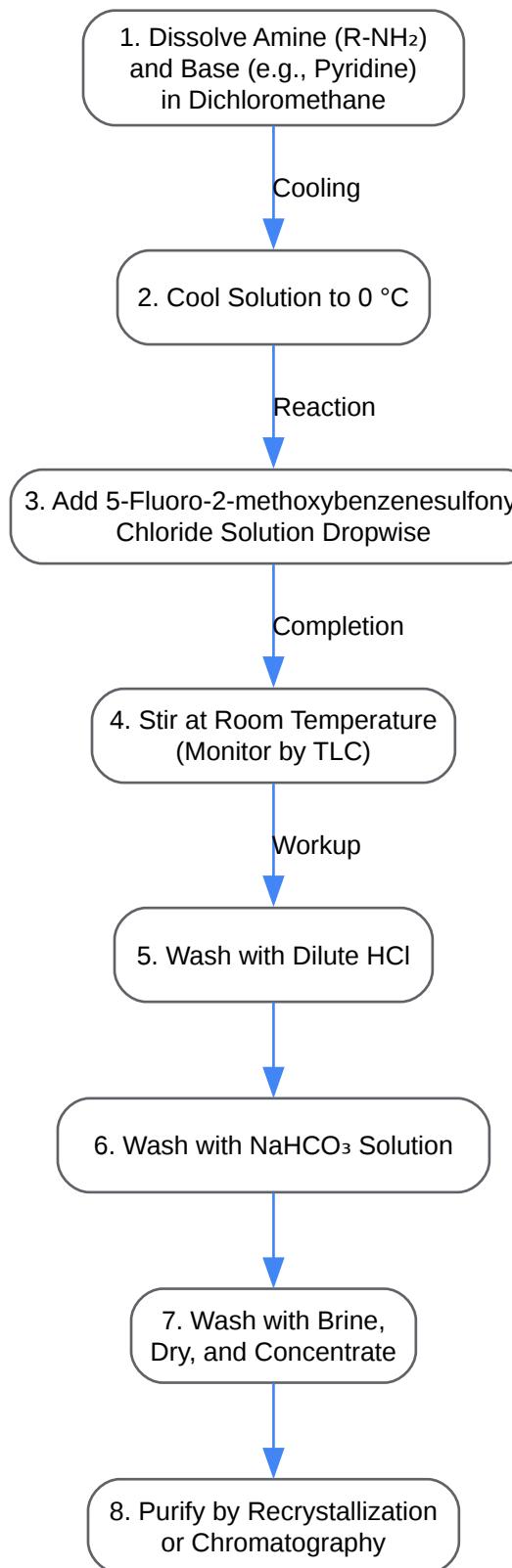
General Synthesis of 5-Fluoro-2-methoxybenzenesulfonyl chloride

This protocol is a representative procedure adapted from the general synthesis of benzenesulfonyl chlorides via chlorosulfonation.^[10]

Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Fluoro-2-methoxybenzenesulfonyl chloride**.


Methodology:

- In a flask equipped with a stirrer, dropping funnel, and an outlet for gas, place chlorosulfonic acid (3-5 equivalents).
- Cool the acid to 0-5°C using an ice bath.
- Slowly add 4-fluoroanisole (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature is maintained below 10°C. Hydrogen chloride gas will be evolved.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- Wash the combined organic layers with water, followed by saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- If necessary, the product can be further purified by vacuum distillation or column chromatography.

Synthesis of a Sulfonamide Derivative

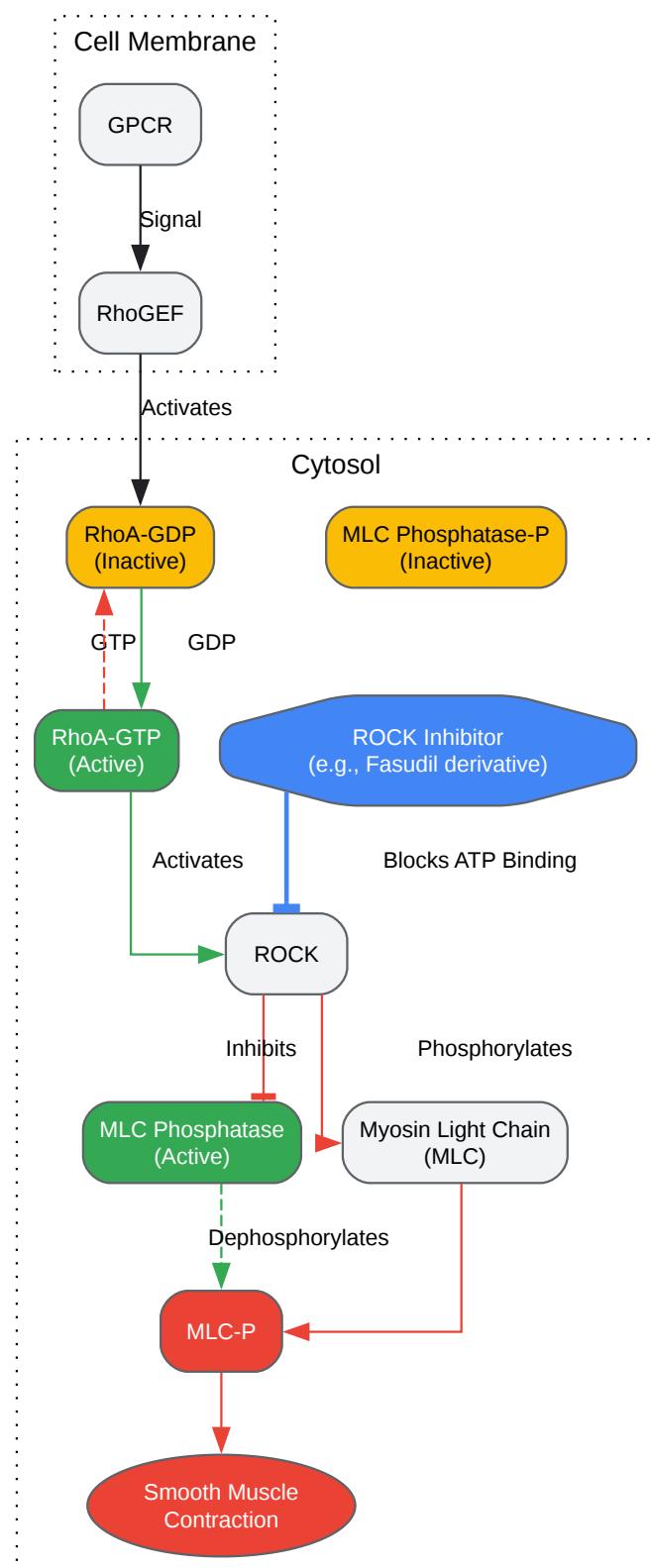
This protocol describes the general reaction with an amine, a key step in drug synthesis.^[8]

Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of sulfonamides from the title compound.

Methodology:


- Dissolve the primary or secondary amine (1 equivalent) and a base such as pyridine or triethylamine (1.2-1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Add a solution of **5-Fluoro-2-methoxybenzenesulfonyl chloride** (1.1 equivalents) in the same solvent dropwise.
- Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours), monitoring by TLC.
- Upon completion, dilute the mixture with the solvent and wash sequentially with dilute aqueous HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting sulfonamide by recrystallization or silica gel chromatography.

Applications in Drug Development

5-Fluoro-2-methoxybenzenesulfonyl chloride is a valuable intermediate for synthesizing compounds with potential therapeutic applications, particularly as kinase inhibitors.^[11] The sulfonamide linkage provides a stable, geometrically defined vector for orienting substituents within a protein's binding pocket. The fluoro and methoxy groups can be used to fine-tune properties such as potency, selectivity, and metabolic stability.^[12]

Targeting the Rho-Kinase (ROCK) Signaling Pathway

One prominent application is in the synthesis of Rho-kinase (ROCK) inhibitors.^[11] The ROCK signaling pathway is implicated in various diseases, including glaucoma and cardiovascular disorders. Inhibition of this pathway can lead to smooth muscle relaxation.

[Click to download full resolution via product page](#)

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.

Derivatives synthesized from **5-Fluoro-2-methoxybenzenesulfonyl chloride** can act as ATP-competitive inhibitors of ROCK.[11] By binding to the kinase domain, they prevent the phosphorylation of downstream targets, leading to a therapeutic effect.

Safety and Handling

5-Fluoro-2-methoxybenzenesulfonyl chloride is a hazardous chemical that requires careful handling.

- Hazard Statements:
 - H314: Causes severe skin burns and eye damage.
 - H302: Harmful if swallowed.
- Precautionary Measures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.
 - Avoid contact with skin, eyes, and clothing.
 - Keep away from moisture and incompatible materials.
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. swchemilab.com [swchemilab.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. 5-Fluoro-2-methylbenzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physicochemical properties of 5-Fluoro-2-methoxybenzenesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304142#physicochemical-properties-of-5-fluoro-2-methoxybenzenesulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com